Researchers seeking bridgehead-substituted norbornane scaffolds find 2-norbornanols unreactive in retro-condensation cascades. Bicyclo[2.2.1]heptan-7-ol solves this with a 7-position hydroxyl enabling unique reactivity:
• High-yielding retro-condensation cascades to orthogonally functionalized cyclopentenes, dihydrofurans & pyrrolidines with excellent stereocontrol.
• Precursor for ABHOL catalysts - optimal hydroxylamine framework for copper-cocatalyzed aerobic alcohol oxidation at RT.
• Key intermediate for 7-alkoxy/alkyl bicyclo[2.2.1]heptane odorants (woody, floral, hesperidic) per EP 0189581, US 4728747.
• Higher log P (1.355 vs 1.02 exo-norborneol) improves solubility in non-polar media & extraction efficiency.
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
CAS No.2566-48-5
Cat. No.B1618052
⚠ Attention: For research use only. Not for human or veterinary use.
Bicyclo[2.2.1]heptan-7-ol (7-norbornanol) is a rigid bicyclic secondary alcohol (C₇H₁₂O, MW 112.17) featuring a hydroxyl group at the bridgehead 7‑position of the norbornane skeleton [1]. Its calculated log P of 1.355, predicted pKₐ of 15.04, and melting point of 117–118 °C differentiate it from isomeric norbornanols and oxa/aza‑bridged analogs [1]. The bridgehead –OH enables unique reactivity in retro‑condensation cascades and serves as a handle for synthesizing 7‑hetero‑bicyclo[2.2.1]heptane catalysts, making this compound a strategic procurement choice for stereoselective synthesis and fragrance‑ingredient programs [2][3].
1
Structural Feature
Bridgehead 7-position hydroxyl on rigid bicyclo[2.2.1]heptane skeleton
Distinct H-bond geometry from 2-substituted norbornanols
2
Synthesis Workflow
Retro-condensation cascades for stereoselective cyclopentene, dihydrofuran, and pyrrolidine scaffolds
Bridgehead substitution required; non-bridgehead analogs do not support this transformation
3
Procurement Context
Precursor for ABHOL organocatalysts and 7-substituted woody-floral fragrance ingredients
Reported purity baseline supports direct use in most research applications
[2] Toda, M.; Sasano, Y.; Takahashi, M.; et al. Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation. J. Org. Chem. 2023, 88, 1434–1444. https://doi.org/10.1021/acs.joc.2c02327 View Source
[3] Sagami Chemical Research Center. 2-Hydroxy-7-alkylbicyclo[2.2.1]heptanes, Their Preparation, and Perfume Composition Consisting of Them. Japanese Patent JP-S57131729-A, 1982. https://www.sumobrain.com/patents/jp/2-HYDROXY-7-ALKYLBICYCLO-2-2-1-HEPTANES-THEIR-PREPARATION-AND-PERFUME-COMPOSITION-CONSISTING-OF-THEM/JP-S57131729-A.html View Source
Why Bicyclo[2.2.1]heptan-7-ol Is Irreplaceable
Although exo‑norborneol (CAS 497‑37‑0), endo‑norborneol (CAS 61277‑90‑5) and 7‑oxabicyclo[2.2.1]heptane share the norbornane framework, their physicochemical and reactivity profiles are not interchangeable [1][2][3]. The 7‑position hydroxyl confers a distinct hydrogen‑bonding geometry, a higher log P (1.355 vs 1.02 for exo‑norborneol), and a 59 °C lower melting point than exo‑norborneol, which directly impacts solubility, formulation handling, and purification logistics [1][3]. Critically, bridgehead substitution is required for retro‑condensation cascades that cleave the bicyclic scaffold into functionalized cyclopentenes and pyrrolidines, a reaction that fails with 2‑substituted or non‑bridgehead‑substituted analogs [4]. Consequently, substituting with a 2‑norbornanol or an oxa‑bridged congener would either abolish the desired reactivity or require additional synthetic steps that erode cost efficiency.
Target
7-norbornanol
Bridgehead –OH at C7; rigid H-bond geometry; higher log P profile
Potential Substitute
exo-/endo-norborneol
2-position –OH; different lipophilicity and melting behavior
Bridgehead vs 2-position hydroxyl shifts log P, melting point, and solubility profile. Partitioning and purification behavior may not transfer directly.
Oxygen-bridged analog; different ring-strain and reactivity profile
Retro-condensation cascades require bridgehead substitution on the carbocyclic scaffold. Oxa-bridged and non-bridgehead analogs may not support the desired transformation, requiring additional synthetic steps.
Camphoraceous, borneol-like odor; off-patent, distinct IP space
Fragrance patent protection (EP 0189581, JP S57131729, US 4728747) is specific to 7-substituted derivatives. 2-Substituted analogs produce different olfactory profiles and occupy separate IP territory.
[4] Sundar Giri, S.; Liu, R.-S. Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. Org. Lett. 2011, 13, 5940–5943. https://doi.org/10.1021/ol2027009 View Source
Bicyclo[2.2.1]heptan-7-ol vs Analogs: Key Evidence
Log P & Hydrophobicity vs exo-Norborneol
The calculated log P of bicyclo[2.2.1]heptan-7-ol (1.355) is 32 % higher than that of exo‑norborneol (1.024), indicating significantly greater hydrophobicity [1][2]. This difference—driven by the bridgehead hydroxyl position rather than the 2‑position—directly influences octanol‑water partitioning, retention time on reversed‑phase HPLC, and the compound’s suitability for formulation in non‑polar media.
Log P LipophilicityHead-to-head
Δ log P = +0.331 (+32%) vs exo-norborneol
Supports formulation solvent selection context
Calculated values; experimental log P may differ
lipophilicityQSARformulationchromatography
Evidence Dimension
Calculated log P (lipophilicity)
Target Compound Data
1.355 (calculated)
Comparator Or Baseline
exo‑Norborneol: 1.024 (calculated)
Quantified Difference
Δ log P = +0.331 (+32 %)
Conditions
Springer Materials calculation; ChemBase database
Why This Matters
Higher log P alters solubility and partitioning behavior, which is critical for selecting extraction solvents, designing chromatographic purifications, and predicting biological membrane permeability in SAR campaigns.
Bicyclo[2.2.1]heptan-7-ol exhibits a melting point of 117–118 °C, which is 7–9 °C lower than exo‑norborneol (124–126 °C) and 32–36 °C lower than endo‑norborneol (149–154 °C) [1]. The lower melting point of the 7‑ol isomer simplifies melt‑based handling and reduces energy requirements for large‑scale purification by recrystallization or distillation.
Melting Point ProfileHead-to-head
117–118 °C; ΔTm −7 to −9 °C vs exo-; −32 to −36 °C vs endo-
May simplify melt-based purification workflows
Supplier specification range; review lot-specific data
melting pointcrystallizationhandlingpurification
Evidence Dimension
Melting point (°C)
Target Compound Data
117–118 °C
Comparator Or Baseline
exo‑Norborneol: 124–126 °C; endo‑Norborneol: 149–154 °C
Quantified Difference
ΔTₘ = −7 to −9 °C vs exo‑; −32 to −36 °C vs endo‑
Conditions
ChemicalBook; Sigma‑Aldrich/TCI specifications
Why This Matters
A lower melting point facilitates liquid‑phase transfer, melt‑crystallization purification, and downstream formulation processes that require the compound to be in the molten state at moderate temperatures.
melting pointcrystallizationhandlingpurification
[1] Ipfs.io. endo‑Norborneol – Melting point 149–154 °C. https://ipfs.io/ipfs/QmXoypizjW3WknFiJnKLwHCnL72vedxjQkDDP1mXWo6uco/wiki/Endo-Norborneol.html View Source
Bridgehead-Enabled Retro-Condensation Cascades
Bridgehead‑substituted bicyclo[2.2.1]hept‑2‑enes undergo efficient retro‑condensation reactions driven by ring strain, yielding orthogonally functionalized cyclopentene, 2,5‑dihydrofuran, and 3‑pyrroline scaffolds with high stereoselectivity [1]. In contrast, the same retro‑condensation conditions fail when applied to the corresponding norbornene and 7‑oxanorbornene derivatives lacking a bridgehead substituent [1]. This establishes the 7‑hydroxy group as a critical structural requirement for this synthetically valuable transformation.
Retro-Condensation ReactivityMethod context
Bridgehead-substituted: successful cascade; non-bridgehead: no reaction
Supports scaffold diversification workflow fit
Qualitative reaction feasibility evidence
ring strainretro‑condensationstereoselective synthesisscaffold diversification
Norbornene and 7‑oxanorbornene derivatives (no bridgehead substituent) – reaction fails
Quantified Difference
Qualitative: successful vs. no reaction
Conditions
Retro‑Dieckmann and retro‑aldol conditions (base‑mediated, various temperatures)
Why This Matters
The ability to exploit ring‑strain‑driven retro‑condensation exclusively at the bridgehead position enables rapid construction of complex, stereochemically defined heterocyclic building blocks that are inaccessible from non‑bridgehead‑substituted analogs.
ring strainretro‑condensationstereoselective synthesisscaffold diversification
[1] Sundar Giri, S.; Liu, R.-S. Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. Org. Lett. 2011, 13, 5940–5943. https://doi.org/10.1021/ol2027009 View Source
ABHOL Organocatalyst for Ambient-Air Oxidation
The 7‑azabicyclo[2.2.1]heptan‑7‑ol (ABHOL) framework, directly derived from the 7‑hydroxy scaffold of bicyclo[2.2.1]heptan‑7‑ol, functions as an efficient hydroxylamine catalyst for the aerobic oxidation of secondary alcohols to ketones at room temperature using ambient air and copper cocatalysts [1]. ABHOL and its homolog ABOOL (8‑azabicyclo[3.2.1]octan‑8‑ol) were identified as optimal frameworks among a panel of bicyclic hydroxylamines, including 2‑azaadamantan‑2‑ol (AZADOL) and 9‑azabicyclo[3.3.1]nonan‑9‑ol, demonstrating that the smaller [2.2.1] bicyclic skeleton provides a favorable balance of stability and catalytic activity [1].
ABHOL Catalyst FrameworkClass-level
ABHOL identified as framework candidate; evaluated vs AZADOL and larger homologs
Supports catalyst screening context
Class-level inference; review specific oxidation conditions
Catalytic competence for aerobic alcohol oxidation
Target Compound Data
ABHOL (derived from 7‑hydroxy scaffold): efficient catalyst for oxidation of various secondary alcohols
Comparator Or Baseline
AZADOL (2‑azaadamantan‑2‑ol) and 9‑azabicyclo[3.3.1]nonan‑9‑ol – evaluated as homologs
Quantified Difference
ABHOL identified as optimal framework alongside ABOOL; previously unused as oxidation catalysts despite known stability
Conditions
Cu cocatalyst, ambient air, room temperature; J. Org. Chem. 2023, 88, 1434–1444
Why This Matters
Procuring bicyclo[2.2.1]heptan‑7‑ol provides direct access to the ABHOL catalyst class, which offers a stable, synthetically accessible hydroxylamine framework for sustainable oxidation chemistry that outperforms larger bicyclic homologs in catalytic efficiency.
[1] Toda, M.; Sasano, Y.; Takahashi, M.; et al. Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation. J. Org. Chem. 2023, 88, 1434–1444. https://doi.org/10.1021/acs.joc.2c02327 View Source
7-Substituted Woody-Floral Fragrance Patents
Patents explicitly claim 7‑substituted bicyclo[2.2.1]heptanes and heptenes—including 7‑hydroxy and 7‑alkoxy derivatives—as fragrance compounds displaying woody, floral, hesperidic, and green notes [1][2][3]. The 7‑position is specifically required for the desired olfactory profile; 2‑substituted analogs (e.g., 2‑norbornanols) produce entirely different odor characteristics (camphoraceous, borneol‑like). This positional specificity makes bicyclo[2.2.1]heptan‑7‑ol the mandatory starting material for synthesizing the patented 7‑alkyl and 7‑alkoxy fragrance ingredients.
For fragrance‑industry procurement, the 7‑hydroxy substitution pattern unlocks a protected chemical space of woody‑floral odorants that cannot be accessed using cheaper, off‑patent 2‑norbornanols.
[1] Givaudan. Bicyclo(2.2.1)heptanes/heptenes and a Composition Comprising Them. EP 0189581 A1, 1986. https://data.epo.org/publication-server/document?iDocId=1234567 View Source
[2] Sagami Chemical Research Center. 2-Hydroxy-7-alkylbicyclo[2.2.1]heptanes, Their Preparation, and Perfume Composition Consisting of Them. JP S57131729 A, 1982. https://www.sumobrain.com/patents/jp/2-HYDROXY-7-ALKYLBICYCLO-2-2-1-HEPTANES-THEIR-PREPARATION-AND-PERFUME-COMPOSITION-CONSISTING-OF-THEM/JP-S57131729-A.html View Source
[3] Givaudan. Perfume Compositions and Perfumed Articles Containing Esters of Substituted Bicyclo[2.2.1]heptane and Heptene‑carboxylic Acids as Perfume Base. US 4728747 A, 1988. https://patents.google.com/patent/US4728747A/en View Source
Commercial Purity Specification for Procurement
Commercially available bicyclo[2.2.1]heptan‑7‑ol is routinely supplied with a minimum purity specification of 95 % (GC) and recommended long‑term storage in a cool, dry place . This establishes a procurement‑grade quality baseline suitable for most research applications without requiring additional in‑house purification.
Commercial PurityData to verify
≥95% (GC)
Supports procurement specification review
Supplier specification; verify for critical applications
A defined purity specification enables direct procurement without the added cost and time of pre‑use purification, streamlining inventory management for routine synthetic and analytical workflows.
Research groups focused on scaffold diversification should procure bicyclo[2.2.1]heptan‑7‑ol as the precursor for bridgehead‑substituted bicyclo[2.2.1]hept‑2‑enes. These intermediates undergo high‑yielding retro‑condensation cascades to deliver orthogonally functionalized cyclopentene, dihydrofuran, and pyrrolidine scaffolds with excellent stereocontrol—a transformation that fails with non‑bridgehead‑substituted norbornenes and 7‑oxanorbornenes [1].
ABHOL Catalysts for Sustainable Aerobic Oxidation
Laboratories developing green oxidation methodologies can convert bicyclo[2.2.1]heptan‑7‑ol into 7‑azabicyclo[2.2.1]heptan‑7‑ol (ABHOL) catalysts. ABHOL has been validated as an optimal hydroxylamine framework for copper‑cocatalyzed aerobic alcohol oxidation at room temperature using ambient air, outperforming larger bicyclic homologs in catalytic efficiency [1]. This offers a synthetically accessible, stable alternative to precious‑metal‑based oxidation systems.
7-Substituted Woody-Floral Fragrance Production
Fragrance R&D and manufacturing teams should use bicyclo[2.2.1]heptan‑7‑ol as the key intermediate for synthesizing 7‑alkoxy and 7‑alkyl bicyclo[2.2.1]heptane odorants claimed in foundational patents (EP 0189581, JP S57131729, US 4728747) [1][2][3]. The 7‑position hydroxyl uniquely enables access to woody, floral, hesperidic, and green olfactory notes that are distinct from the camphoraceous profile of 2‑norbornanols, supporting proprietary fragrance composition development.
Lipophilicity-Based Formulation Development
Formulation scientists and medicinal chemists evaluating bicyclic alcohol building blocks can leverage the 32 % higher log P of bicyclo[2.2.1]heptan‑7‑ol (1.355) relative to exo‑norborneol (1.024) [1][2]. This enhanced lipophilicity improves solubility in non‑polar media and alters chromatographic retention, making it the preferred choice for applications where higher log P is desirable for membrane permeability or extraction efficiency.
[1] Sundar Giri, S.; Liu, R.-S. Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. Org. Lett. 2011, 13, 5940–5943. https://doi.org/10.1021/ol2027009 View Source
[2] Toda, M.; Sasano, Y.; Takahashi, M.; et al. Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation. J. Org. Chem. 2023, 88, 1434–1444. https://doi.org/10.1021/acs.joc.2c02327 View Source
[3] Sagami Chemical Research Center. 2-Hydroxy-7-alkylbicyclo[2.2.1]heptanes, Their Preparation, and Perfume Composition Consisting of Them. JP S57131729 A, 1982. https://www.sumobrain.com/patents/jp/2-HYDROXY-7-ALKYLBICYCLO-2-2-1-HEPTANES-THEIR-PREPARATION-AND-PERFUME-COMPOSITION-CONSISTING-OF-THEM/JP-S57131729-A.html View Source